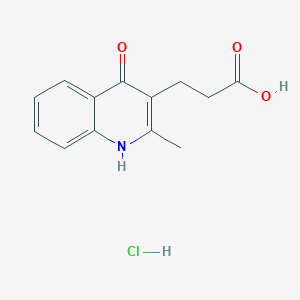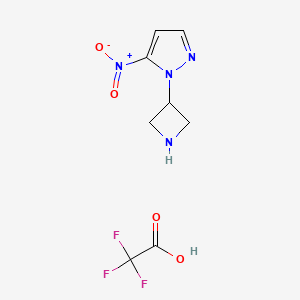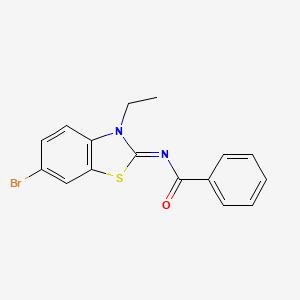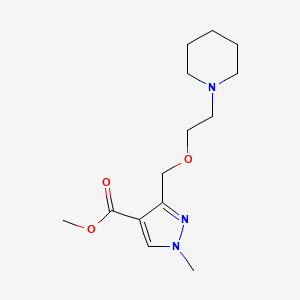
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride, has the empirical formula C13H14ClNO3 and a molecular weight of 267.71 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isO=C1C (CCC (O)=O)=C (C)NC2=CC=CC=C12.Cl . This indicates that the compound contains a quinoline ring, a propanoic acid group, and a chloride ion . Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.科学的研究の応用
Chlorogenic Acid: Nutraceutical and Food Additive
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, demonstrates various health-promoting properties, especially in the context of metabolic syndrome. It exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make chlorogenic acid a notable nutraceutical for the prevention and treatment of metabolic syndrome and associated disorders. Additionally, its antimicrobial activity against a wide range of organisms positions chlorogenic acid as a natural molecule for food preservation, showcasing its dual role as both a food additive and a health supplement (Santana-Gálvez et al., 2017).
Hydroxyquinolines: Therapeutic and Environmental Applications
Therapeutic Applications : Tetrahydroisoquinolines and hydroxyquinolines have been recognized for their potential in treating various diseases. These compounds have been studied for their anticancer, anti-malarial, and neuroprotective effects. The US FDA approval of trabectedin, a derivative, for soft tissue sarcomas highlights the importance of hydroxyquinolines in anticancer drug discovery (Singh & Shah, 2017). Furthermore, 8-hydroxyquinoline derivatives have shown significant biological activities and are under exploration for the development of potent drugs for various therapeutic targets, including antimicrobial, antifungal, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Environmental Applications : The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to the remediation of organic pollutants. Enzymatic treatment enhanced by redox mediators has shown promising results in degrading recalcitrant compounds, offering an efficient method for the treatment of industrial effluents and contributing to environmental protection (Husain & Husain, 2007).
Safety and Hazards
特性
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8;/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMBCBSAPVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)
![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)
![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)
![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2640080.png)

![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)



![Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid](/img/structure/B2640089.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
